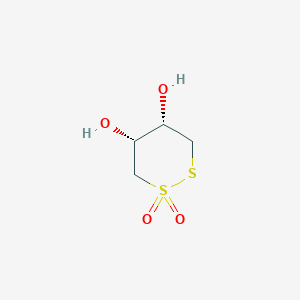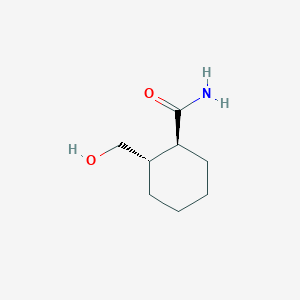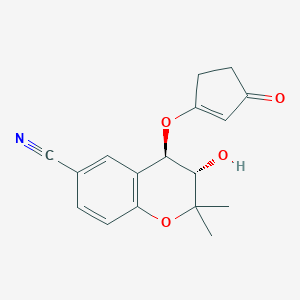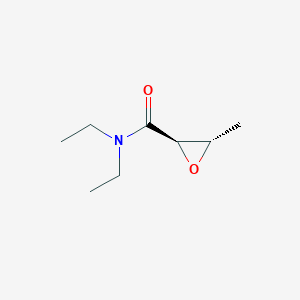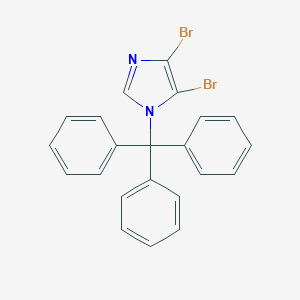
Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon, also known as TTNOS, is a complex compound that consists of four iron atoms and four sulfur atoms. This compound is known for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon involves the release of nitric oxide, which activates the guanylate cyclase enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has also been shown to regulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has several advantages as a research tool, including its ability to release nitric oxide in a controlled manner and its potential as a therapeutic agent for various diseases. However, Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon also has limitations, including its explosive nature, which requires careful handling and storage, and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon should focus on its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Further studies are also needed to investigate the mechanism of action of Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon and its effects on gene expression and cellular signaling pathways. Additionally, research on the synthesis of Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon should focus on developing safer and more efficient methods for producing this compound.
Conclusion:
In conclusion, Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon is a complex compound that has potential applications in various scientific research fields, including biochemistry, physiology, and medicine. Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has been studied for its ability to release nitric oxide, which plays a crucial role in regulating various physiological processes. Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has several advantages as a research tool, including its potential as a therapeutic agent for various diseases. However, Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon also has limitations, including its explosive nature and potential toxicity at high concentrations. Future research on Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon should focus on its potential as a therapeutic agent and the development of safer and more efficient methods for producing this compound.
Métodos De Síntesis
The synthesis of Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon involves the reaction of iron sulfide with nitric oxide. The resulting compound is a red solid that is soluble in water and other polar solvents. The synthesis of Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon is a complex process that requires precise control of reaction conditions and careful handling of the compound due to its explosive nature.
Aplicaciones Científicas De Investigación
Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has potential applications in various scientific research fields, including biochemistry, physiology, and medicine. Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has been studied for its ability to release nitric oxide, which plays a crucial role in regulating blood pressure, immune response, and neurotransmission. Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
Número CAS |
118772-66-0 |
|---|---|
Nombre del producto |
Tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon |
Fórmula molecular |
Fe4N4O4S4- |
Peso molecular |
471.7 g/mol |
Nombre IUPAC |
azanylidyneoxidanium;iron;iron(3+);tetrasulfide |
InChI |
InChI=1S/4Fe.4NO.4S/c;;;;4*1-2;;;;/q;;;+3;4*+1;4*-2 |
Clave InChI |
WRXWTXMVLUKRSS-UHFFFAOYSA-N |
SMILES |
N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[S-2].[S-2].[Fe].[Fe].[Fe].[Fe+3] |
SMILES canónico |
N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[S-2].[S-2].[Fe].[Fe].[Fe].[Fe+3] |
Sinónimos |
tetranitrosyltetra-mu3-sulfidotetrahedro-tetrairon XNO-ironbox |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





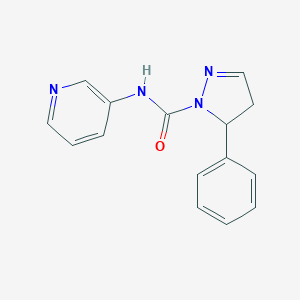
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)
